3-(3-Thienyl)-DL-alanine

Description

The exact mass of the compound 3-(3-Thienyl)-DL-alanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Thienyl)-DL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Thienyl)-DL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299715 | |

| Record name | alpha-Amino-3-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-48-1 | |

| Record name | α-Amino-3-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-3-Thienyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, DL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-3-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-thienyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-3-THIENYL-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JFN8FLJ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Thienyl)-DL-alanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Thienyl)-DL-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which incorporates a thiophene ring in place of the phenyl group of phenylalanine, imparts distinct chemical and physical properties that make it a valuable building block for the synthesis of novel peptides, pharmaceuticals, and functional materials.[1] This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Thienyl)-DL-alanine, detailed synthetic methodologies, and a discussion of its current and potential applications.

Chemical and Physical Properties

The defining feature of 3-(3-Thienyl)-DL-alanine is the presence of a 3-thienyl group attached to the β-carbon of the alanine backbone.[1] This five-membered aromatic heterocycle containing a sulfur atom introduces unique electronic and steric characteristics compared to its proteinogenic analogue, phenylalanine.[1]

Core Molecular Attributes

A summary of the key chemical and physical properties of 3-(3-Thienyl)-DL-alanine is presented in the table below. It is important to note that while experimental data for the DL-racemic mixture is limited in publicly available literature, the provided information is based on a combination of data for the racemic mixture, its individual enantiomers, and closely related isomers, alongside computed values.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| CAS Number | 3685-48-1 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Data for the 2-thienyl L-isomer suggests a melting point in the range of 255-263 °C (with decomposition). A specific experimental value for the 3-thienyl DL-racemic mixture is not readily available. | |

| Solubility | Soluble in water.[3] Data for the closely related 3-(2-thienyl)-D-alanine indicates a solubility of ≥ 5 mg/mL in water.[4] | |

| Computed XLogP3 | -1.7 | [2] |

| Computed Topological Polar Surface Area | 91.6 Ų | [2] |

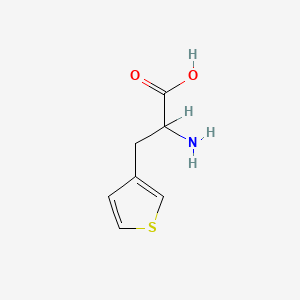

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Figure 1: Chemical structure of 3-(3-Thienyl)-DL-alanine.

Synthesis of 3-(3-Thienyl)-DL-alanine

The synthesis of 3-(3-Thienyl)-DL-alanine can be achieved through various established methods for amino acid synthesis. A common and effective approach is the Strecker synthesis or variations thereof, starting from 3-thienylacetaldehyde, or the condensation of a malonic ester derivative with a suitable thienyl halide.[5][6] Below is a generalized protocol based on the well-established diethyl acetamidomalonate condensation method.[5][6]

Experimental Protocol: Diethyl Acetamidomalonate Condensation

Causality Behind Experimental Choices: This method is favored for its reliability and the relative accessibility of the starting materials. Diethyl acetamidomalonate serves as a robust nucleophile after deprotonation, readily reacting with the electrophilic 3-(bromomethyl)thiophene. The subsequent hydrolysis and decarboxylation steps are standard procedures for converting the malonic ester derivative to the final amino acid.

Step 1: Preparation of the Sodium Salt of Diethyl Acetamidomalonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.

-

To the cooled sodium ethoxide solution, add diethyl acetamidomalonate portion-wise with stirring. The formation of the sodium salt results in a clear solution or a fine suspension.

Step 2: Alkylation with 3-(Bromomethyl)thiophene

-

To the solution of the sodium salt of diethyl acetamidomalonate, add 3-(bromomethyl)thiophene dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Decarboxylation

-

After cooling the reaction mixture, remove the ethanol under reduced pressure.

-

To the residue, add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux. This step achieves both the hydrolysis of the ester and amide functionalities and the decarboxylation of the resulting malonic acid derivative.

-

Continue heating until the evolution of carbon dioxide ceases.

Step 4: Isolation and Purification of 3-(3-Thienyl)-DL-alanine

-

Cool the acidic solution and neutralize it with a base, such as ammonium hydroxide or sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.

-

Collect the crude 3-(3-Thienyl)-DL-alanine by vacuum filtration and wash with cold water and then a small amount of cold ethanol or acetone.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2: Generalized workflow for the synthesis of 3-(3-Thienyl)-DL-alanine.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(3-Thienyl)-DL-alanine is expected to show characteristic signals for the protons of the thienyl ring, the α-proton, and the β-protons of the alanine backbone. The chemical shifts will be influenced by the solvent used. In a deuterated solvent like D₂O, the amine and carboxylic acid protons will exchange with deuterium and may not be observed.

-

Thienyl Protons: Three signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the three protons on the thiophene ring. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 3-substituted thiophene.

-

α-Proton: A triplet or doublet of doublets (depending on the coupling with the β-protons) in the region of δ 3.5-4.0 ppm.

-

β-Protons: A multiplet or two separate signals in the region of δ 3.0-3.5 ppm, coupled to the α-proton and potentially showing diastereotopicity.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-180 ppm.

-

Thienyl Carbons: Four signals in the aromatic region (δ 120-140 ppm), corresponding to the four carbons of the thiophene ring.

-

α-Carbon: A signal around δ 50-60 ppm.

-

β-Carbon: A signal in the upfield region, typically around δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 3-(3-Thienyl)-DL-alanine. As a zwitterionic solid, the spectrum will display:

-

N-H Stretching: Broad absorption in the region of 3000-3200 cm⁻¹ due to the ammonium group (NH₃⁺).

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds around 2800-3100 cm⁻¹.

-

C=O Stretching: A strong absorption band for the carboxylate group (COO⁻) around 1550-1650 cm⁻¹.

-

N-H Bending: A band around 1500-1600 cm⁻¹.

-

C-S Stretching: A weaker absorption characteristic of the thiophene ring.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 171 or 172, respectively. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the side chain.

Applications and Future Perspectives

The unique structural features of 3-(3-Thienyl)-DL-alanine make it a versatile building block in various scientific disciplines.

-

Peptide Synthesis and Drug Discovery: The incorporation of 3-(3-Thienyl)-DL-alanine into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and altered receptor binding affinities.[7] The thiophene ring can participate in different non-covalent interactions compared to a phenyl ring, potentially leading to improved pharmacological profiles. It is a valuable tool for structure-activity relationship (SAR) studies in drug development.[5]

-

Materials Science: The thienyl moiety is a key component in conductive polymers and organic electronic materials.[8] The incorporation of 3-(3-Thienyl)-DL-alanine into polymer backbones or as a pendant group could lead to the development of novel biocompatible and biodegradable functional materials with tailored electronic and optical properties.[8]

-

Asymmetric Synthesis: The chiral nature of the individual enantiomers of 3-(3-thienyl)alanine makes them valuable synthons in asymmetric synthesis for the preparation of complex chiral molecules.[1]

Conclusion

3-(3-Thienyl)-DL-alanine is a fascinating and versatile molecule with significant potential in both life sciences and materials science. Its unique combination of an amino acid backbone and a thiophene heterocycle provides a platform for the design and synthesis of novel compounds with tailored properties. While a comprehensive experimental dataset for the DL-racemic mixture is still emerging, the foundational knowledge of its synthesis and expected chemical and physical properties provides a strong basis for its further exploration and application by researchers and drug development professionals. The continued investigation of this and other non-proteinogenic amino acids will undoubtedly pave the way for new discoveries and innovations.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]

-

PubChem. 3-(3-Thienyl)-DL-alanine. Available from: [Link]

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Available from: [Link]

-

ResearchGate. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Available from: [Link]

-

Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]

-

PubChem. DL-alanine. Available from: [Link]

- Google Patents. US10562879B2 - Method for preparing thienyl alanine having optical activity.

-

Biological Magnetic Resonance Bank. bmse000282 Alanine at BMRB. Available from: [Link]

-

PubMed. 13C n.m.r. study of L-alanine peptides. Available from: [Link]

-

NIST WebBook. dl-Alanine. Available from: [Link]

-

SpectraBase. L-THIENYLALANINE - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-Thienyl)-DL-alanine - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 3-(2-Thienyl)-DL-alanine - 2-Amino-3-(2-thienyl)propionic acid [sigmaaldrich.com]

"3-(3-Thienyl)-DL-alanine" molecular structure and characterization

An In-Depth Technical Guide to the Molecular Structure and Characterization of 3-(3-Thienyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Non-Canonical Amino Acid

In the landscape of modern medicinal chemistry and drug development, the exploration of non-canonical amino acids has opened new avenues for creating novel therapeutics with enhanced properties. 3-(3-Thienyl)-DL-alanine, a synthetic amino acid, stands out as a crucial building block. It is an unnatural analogue of phenylalanine where the phenyl ring is replaced by a thiophene-3-yl moiety. This substitution imparts unique structural and electronic properties, making it a valuable scaffold in the design of peptides and small molecules with modified pharmacokinetic profiles, improved target binding, and novel biological activities.[1][2]

This guide serves as a comprehensive technical resource for researchers, providing an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and rigorous characterization of 3-(3-Thienyl)-DL-alanine. The methodologies detailed herein are grounded in established analytical principles, ensuring reliability and reproducibility in a research setting.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties. 3-(3-Thienyl)-DL-alanine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylene group which in turn is attached to the 3-position of a thiophene ring.[3][4]

The presence of the sulfur-containing thiophene ring is critical; it introduces a heteroaromatic element that can engage in different biological interactions compared to its phenyl counterpart and can be a site for further chemical modification.[4]

Caption: Molecular structure of 3-(3-Thienyl)-alanine.

Table 1: Physicochemical Properties of 3-(3-Thienyl)-DL-alanine

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [3][] |

| Molecular Weight | 171.22 g/mol | [3][] |

| CAS Number | 3685-48-1 | [3] |

| IUPAC Name | 2-amino-3-thiophen-3-ylpropanoic acid | [] |

| Appearance | White to off-white solid/powder | [4] |

| Boiling Point | 320.3°C at 760 mmHg | [][6] |

| Density | 1.349 g/cm³ | [] |

| InChI Key | VOIZSAUUYAGTMS-UHFFFAOYSA-N | [] |

Part 2: Synthesis Pathway

The synthesis of non-canonical amino acids like 3-(3-Thienyl)-DL-alanine often employs robust and well-established organic chemistry methods. A common and effective approach is the diethyl acetamidomalonate condensation method.[7][8]

Causality of Method Selection: The malonic ester synthesis is a classic and reliable method for preparing alpha-amino acids. It is favored for its high yields and the relative stability of the intermediates. The use of diethyl acetamidomalonate provides a masked amino group and an activated methylene group, which is readily alkylated by a suitable electrophile—in this case, 3-(chloromethyl)thiophene. The final hydrolysis and decarboxylation steps efficiently yield the desired racemic amino acid.

Caption: Workflow for the synthesis of 3-(3-Thienyl)-DL-alanine.

Experimental Protocol: Synthesis

-

Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl acetamidomalonate in absolute ethanol. Add sodium ethoxide portion-wise at room temperature to generate the nucleophilic enolate.

-

Alkylation: Add 3-(chloromethyl)thiophene dropwise to the solution. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude alkylated intermediate.

-

Hydrolysis and Decarboxylation: The crude intermediate is subjected to strong acid hydrolysis by refluxing with aqueous hydrochloric acid. This step simultaneously hydrolyzes the two ester groups and the acetamido group, followed by decarboxylation of the resulting malonic acid derivative upon heating.

-

Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically pH ~6) using a base like ammonium hydroxide, causing the product to precipitate. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield 3-(3-Thienyl)-DL-alanine.

Part 3: Comprehensive Characterization and Structural Elucidation

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in the research workflow. A multi-technique approach is essential for unambiguous characterization.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 6. L-3-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]

- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of 3-(3-Thienyl)-DL-alanine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 3-(3-Thienyl)-DL-alanine, a synthetic amino acid analog. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. We will delve into its primary mechanisms of action, focusing on its role as an inhibitor of key enzymes in the tryptophan metabolic pathway, its potential impact on amino acid transport, and its implications for the development of novel therapeutics for neurological disorders. This guide will further provide detailed experimental protocols and data interpretation strategies to facilitate further research and development.

Introduction: The Therapeutic Potential of Non-Proteinogenic Amino Acids

The exploration of non-proteinogenic amino acids has opened new avenues in drug discovery, offering unique structural motifs that can modulate biological pathways with high specificity and efficacy. 3-(3-Thienyl)-DL-alanine, a derivative of the amino acid alanine containing a thiophene ring, has emerged as a compound of significant interest. Its structural similarity to endogenous amino acids such as tryptophan and phenylalanine allows it to interact with key enzymes and transporters, leading to a range of biological effects. This guide will synthesize the current understanding of 3-(3-Thienyl)-DL-alanine's biological profile, providing a foundation for its potential application in therapeutic development, particularly in the context of neurological diseases.

Core Biological Activities of 3-(3-Thienyl)-DL-alanine

The biological activity of 3-(3-Thienyl)-DL-alanine is multifaceted, primarily revolving around its ability to act as a competitive inhibitor of enzymes involved in tryptophan metabolism. This interference has significant downstream effects on various physiological and pathological processes.

Inhibition of Tryptophan-Metabolizing Enzymes

Two key enzymes targeted by 3-(3-Thienyl)-DL-alanine and its analogs are Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-Dioxygenase (IDO).

-

Indoleamine 2,3-Dioxygenase (IDO): IDO is the first and rate-limiting enzyme of the kynurenine pathway, which is responsible for the majority of tryptophan catabolism.[3] IDO is an important therapeutic target in oncology and neuroinflammatory disorders due to its role in immune suppression and the production of neuroactive metabolites.[3][4] A structurally related compound, beta-[3-benzo(b)thienyl]-DL-alanine, has been identified as a potent competitive inhibitor of rabbit small intestinal indoleamine 2,3-dioxygenase, with a reported inhibitory constant (Ki) in the range of 7-70 µM.[5] This provides strong evidence for the potential of 3-(3-Thienyl)-DL-alanine as an IDO inhibitor.

The inhibition of these enzymes by 3-(3-Thienyl)-DL-alanine suggests its potential to modulate both the serotonin and kynurenine pathways, which are deeply interconnected and play crucial roles in neurological function and disease.

Modulation of the Kynurenine Pathway and Neuroprotection

By inhibiting IDO, 3-(3-Thienyl)-DL-alanine can significantly impact the kynurenine pathway. This pathway produces several neuroactive metabolites, including the NMDA receptor agonist quinolinic acid and the antagonist kynurenic acid. An imbalance in this pathway is implicated in the pathophysiology of several neurodegenerative diseases. By reducing the overall flux through the kynurenine pathway, 3-(3-Thienyl)-DL-alanine may exert neuroprotective effects by decreasing the production of neurotoxic metabolites. The neuroprotective potential of compounds that modulate glutamatergic transmission is an active area of research.[6][7]

Interaction with Amino Acid Transporters

As an amino acid analog, 3-(3-Thienyl)-DL-alanine is expected to interact with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is responsible for the transport of large neutral amino acids, including tryptophan and phenylalanine, across the blood-brain barrier and into cells.[8][9] Inhibition of LAT1 can impact the availability of essential amino acids for protein synthesis and neurotransmitter production. The ability of 3-(3-Thienyl)-DL-alanine to interact with LAT1 could be a key aspect of its biological activity, influencing its distribution and cellular uptake, as well as affecting the transport of other amino acids.

Experimental Protocols for Assessing Biological Activity

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of 3-(3-Thienyl)-DL-alanine.

Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is adapted from established radioenzymatic assays for aromatic amino acid hydroxylases.[10]

Principle: The assay measures the enzymatic conversion of a tritiated tryptophan substrate to 5-hydroxytryptophan and tritiated water ([3H]H2O). The amount of [3H]H2O produced is directly proportional to TPH activity.

Materials:

-

Purified recombinant TPH1 or TPH2 enzyme

-

[3H]-L-tryptophan

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.4)

-

3-(3-Thienyl)-DL-alanine (test inhibitor)

-

p-Chlorophenylalanine (PCPA) (positive control inhibitor)[11]

-

Activated charcoal suspension

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing Tris-HCl buffer, catalase, DTT, and BH4.

-

Inhibitor Addition: Add varying concentrations of 3-(3-Thienyl)-DL-alanine or the positive control (PCPA) to the respective tubes. Include a vehicle control (e.g., DMSO or buffer).

-

Enzyme Addition: Add the purified TPH enzyme to each tube and pre-incubate for a specified time at 37°C.

-

Initiate Reaction: Start the reaction by adding [3H]-L-tryptophan to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 20 minutes).

-

Terminate Reaction: Stop the reaction by adding an acidic solution (e.g., perchloric acid).

-

Remove Unreacted Substrate: Add a suspension of activated charcoal to adsorb the unreacted [3H]-L-tryptophan and protein.

-

Isolate [3H]H2O: Centrifuge the tubes to pellet the charcoal. Transfer the supernatant containing the [3H]H2O to a scintillation vial.

-

Quantification: Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 3-(3-Thienyl)-DL-alanine and determine the IC50 value by non-linear regression analysis.

Diagram of TPH Inhibition Assay Workflow:

Caption: Workflow for determining the inhibitory activity of 3-(3-Thienyl)-DL-alanine against TPH.

Indoleamine 2,3-Dioxygenase (IDO) Cellular Assay

This protocol describes a cell-based assay to measure the inhibition of IDO activity.[12][13]

Principle: The assay measures the production of kynurenine, the product of the IDO-catalyzed reaction, in the supernatant of cultured cells that express IDO.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a cell line known to express IDO upon stimulation (e.g., HeLa, A375).

-

RPMI-1640 cell culture medium supplemented with L-tryptophan.

-

Interferon-gamma (IFN-γ) to induce IDO expression.

-

3-(3-Thienyl)-DL-alanine (test inhibitor).

-

1-Methyl-DL-tryptophan (1-MT) (positive control inhibitor).

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

IDO Induction: Treat the cells with IFN-γ for 24-48 hours to induce IDO expression.

-

Inhibitor Treatment: Remove the medium and add fresh medium containing varying concentrations of 3-(3-Thienyl)-DL-alanine or the positive control (1-MT).

-

Incubation: Incubate the cells with the inhibitors for a specified time (e.g., 1 hour).

-

Kynurenine Production: Add L-tryptophan to the medium and incubate for an additional 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Detection:

-

Add TCA to the supernatant to precipitate proteins.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.

-

-

Quantification: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value for 3-(3-Thienyl)-DL-alanine.

Diagram of IDO Cellular Assay Workflow:

Caption: Workflow for assessing the inhibitory effect of 3-(3-Thienyl)-DL-alanine on IDO in a cellular context.

L-type Amino Acid Transporter 1 (LAT1) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of 3-(3-Thienyl)-DL-alanine on LAT1-mediated amino acid transport.[14][15][16]

Principle: The assay measures the uptake of a radiolabeled LAT1 substrate (e.g., [14C]-L-leucine) into cells overexpressing LAT1 in the presence and absence of the test inhibitor.

Materials:

-

A cell line overexpressing LAT1 (e.g., HT-29 or engineered cell line).

-

[14C]-L-leucine or another suitable radiolabeled LAT1 substrate.

-

Hanks' Balanced Salt Solution (HBSS).

-

3-(3-Thienyl)-DL-alanine (test inhibitor).

-

2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) (positive control inhibitor).

-

Cell lysis buffer.

-

Scintillation cocktail and vials.

-

24-well cell culture plates.

-

Liquid scintillation counter.

Procedure:

-

Cell Seeding: Seed the LAT1-overexpressing cells in a 24-well plate and culture until confluent.

-

Pre-incubation: Wash the cells with HBSS and pre-incubate with HBSS for a short period.

-

Inhibitor Addition: Replace the HBSS with a solution containing varying concentrations of 3-(3-Thienyl)-DL-alanine or the positive control (BCH) in HBSS.

-

Initiate Uptake: Add [14C]-L-leucine to each well to start the uptake.

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.

-

Terminate Uptake: Rapidly wash the cells with ice-cold HBSS to stop the uptake.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: Determine the protein concentration in each well to normalize the radioactivity counts.

-

Data Analysis: Calculate the percentage of inhibition of [14C]-L-leucine uptake for each concentration of 3-(3-Thienyl)-DL-alanine and determine the IC50 value.

Diagram of LAT1 Inhibition Assay Workflow:

Caption: Workflow for evaluating the inhibition of LAT1-mediated amino acid transport by 3-(3-Thienyl)-DL-alanine.

Data Summary and Interpretation

While specific quantitative data for 3-(3-Thienyl)-DL-alanine is limited in publicly available literature, we can extrapolate potential activity based on structurally related compounds.

| Compound | Target Enzyme | Activity | Reported Value |

| beta-[3-benzo(b)thienyl]-DL-alanine | Indoleamine 2,3-dioxygenase | Competitive Inhibitor | Ki = 7-70 µM[5] |

| 3-(2-thienyl)-L-alanine | Tryptophan Hydroxylase | Inhibitor | Potent inhibition observed[2] |

| 3-(2-thienyl)-DL-alanine | Phenylalanine Hydroxylase | Competitive Inhibitor | Apparent Km change from 0.61 mM to 2.70 mM in the presence of 24 mM inhibitor[17][18][19] |

These data suggest that 3-(3-Thienyl)-DL-alanine is likely to be a micromolar inhibitor of IDO and a potent inhibitor of TPH. Further experimental validation using the protocols outlined above is necessary to determine the precise IC50 and Ki values.

Signaling Pathways and Therapeutic Implications

The primary signaling pathway modulated by 3-(3-Thienyl)-DL-alanine is the kynurenine pathway of tryptophan metabolism.

Diagram of the Kynurenine Pathway and the Role of 3-(3-Thienyl)-DL-alanine:

Caption: Inhibition of IDO by 3-(3-Thienyl)-DL-alanine shifts the balance of the kynurenine pathway.

By inhibiting IDO, 3-(3-Thienyl)-DL-alanine can decrease the production of kynurenine and its downstream neurotoxic metabolite, quinolinic acid. This shift may lead to an increase in the relative levels of the neuroprotective metabolite, kynurenic acid. This modulation of the kynurenine pathway is a promising strategy for the treatment of neurological disorders where excitotoxicity and neuroinflammation play a significant role.[20]

Conclusion and Future Directions

3-(3-Thienyl)-DL-alanine is a promising small molecule with the potential to modulate key biological pathways implicated in neurological diseases. Its inhibitory activity against tryptophan-metabolizing enzymes, particularly IDO, positions it as a lead compound for the development of novel neuroprotective agents.

Future research should focus on:

-

Quantitative Characterization: Determining the precise IC50 and Ki values of 3-(3-Thienyl)-DL-alanine for human TPH1, TPH2, and IDO1.

-

In Vivo Efficacy: Evaluating the neuroprotective effects of 3-(3-Thienyl)-DL-alanine in preclinical animal models of neurological disorders.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Assessing the drug-like properties of the compound to determine its suitability for CNS applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(3-Thienyl)-DL-alanine to optimize its potency and selectivity.

This technical guide provides a comprehensive overview and a practical framework for advancing the scientific understanding and therapeutic development of 3-(3-Thienyl)-DL-alanine.

References

-

BioIVT. LAT1 Transporter Assay. [Link]

-

Puris, E., Gynther, M., & Huttunen, K. M. (2020). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. International journal of molecular sciences, 21(18), 6843. [Link]

-

Sadok, I., Rachwał, K., Jonik, I., & Staniszewska, M. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of pharmaceutical and biomedical analysis, 198, 114002. [Link]

-

Assay Genie. Technical Manual Human Indoleamine-2,3-Dioxygenase (IDO) ELISA Kit. [Link]

-

Cady, S. G., & Sono, M. (1991). 1-methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of biochemistry and biophysics, 291(2), 326–333. [Link]

-

Hayashi, K., & Anzai, N. (2017). Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. Cancers, 9(4), 30. [Link]

-

Hasegawa, H., & Kowa, H. (1993). Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption. Journal of neuroscience methods, 48(1-2), 113–119. [Link]

-

Oral, H. B. (2014). Who knows the best protocol to measure indoleamine 2,3-dioxygenase (IDO) activity in cultured adherent cells?. ResearchGate. [Link]

-

Uchino, H., Kanai, Y., Kim, D. K., Wempe, M. F., Chairoungdua, A., Endou, H., & Hagiwara, M. (2002). l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer science, 93(10), 1145–1150. [Link]

-

Sadok, I., Rachwał, K., Jonik, I., & Staniszewska, M. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

-

Kuhn, D. M., & Arthur, R. (1998). Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center. Journal of Neuroscience, 18(1), 8-15. [Link]

-

Kaira, K., Oriuchi, N., Imai, H., Shimizu, K., Yanagitani, N., Sunaga, N., ... & Mori, M. (2008). Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma. Japanese journal of clinical oncology, 38(11), 759–766. [Link]

-

Waider, J., Popp, S., Mlinar, B., Kriegebaum, C., Wultsch, T., Hörtnagl, H., ... & Lesch, K. P. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 11, 584. [Link]

-

Liu, X., Zhou, W., Zhang, X., & Xu, J. (2021). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Cancers, 13(16), 4082. [Link]

-

Iacono, A., Iacono, R., & Puccetti, P. (2021). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Cancers, 13(18), 4601. [Link]

-

Liu, X., & Liu, F. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The open chemical and biomedical methods journal, 3, 19–26. [Link]

-

Veselinović, T., Divović, B., Timić, T., Savić, M. M., & Cook, J. M. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 40(4), 1435–1440. [Link]

-

Li, F., & Yu, H. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 949439. [Link]

-

Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274–278. [Link]

-

Kakuda, T. (2017). Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction. Pharmacological research, 115, 12-20. [Link]

-

Wikipedia. Tryptophan hydroxylase. [Link]

-

Gál, E. M., & Christiansen, P. A. (1975). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. The Journal of nutritional biochemistry, 6(5), 347–352. [Link]

-

Gál, E. M., & Christiansen, P. A. (1975). beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. The Journal of nutritional biochemistry, 6(5), 347-352. [Link]

-

Prendergast, G. C., & Malachowski, W. P. (2017). Indoleamine 2, 3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International review of cell and molecular biology, 331, 175–203. [Link]

-

Al-Amin, M. M., & Reza, H. M. (2021). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Biomedicines, 9(8), 989. [Link]

Sources

- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 5. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. bioivt.com [bioivt.com]

- 15. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-(2-Thienyl)-L-alanine | 22574-47-6 | Benchchem [benchchem.com]

- 18. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 19. beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

"3-(3-Thienyl)-DL-alanine" CAS number 3685-48-1

An In-Depth Technical Guide to 3-(3-Thienyl)-DL-alanine (CAS 3685-48-1): A Versatile Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of non-proteinogenic, or "unnatural," amino acids has become a cornerstone of rational drug design. These unique molecular building blocks offer a means to transcend the limitations of the canonical 20 amino acids, enabling the synthesis of peptides and small molecules with enhanced stability, novel functionalities, and precisely tuned pharmacological profiles. Among these, 3-(3-Thienyl)-DL-alanine (CAS: 3685-48-1) emerges as a compound of significant interest.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of 3-(3-Thienyl)-DL-alanine, from its fundamental physicochemical properties and synthesis to its application as a strategic component in therapeutic design. The narrative is grounded in established scientific principles, explaining not just the "how" of experimental protocols but the critical "why" that informs methodological choices, ensuring a blend of technical accuracy and field-proven insight.

The core of this molecule's utility lies in its structure: an alanine scaffold appended with a thiophene ring at the β-carbon. The thiophene moiety, a sulfur-containing aromatic heterocycle, acts as a versatile bioisostere of the phenyl group found in phenylalanine. This substitution imparts distinct electronic, steric, and metabolic properties, offering a powerful tool for modulating biological activity and optimizing drug-like characteristics.[1][2] This guide will illuminate the pathways to harnessing these properties for innovative research and development.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. 3-(3-Thienyl)-DL-alanine is a racemic mixture, containing equal parts of the D- and L-enantiomers.[3][4] Its key identifiers and properties are summarized below.

Core Data Summary

| Property | Value | Source |

| CAS Number | 3685-48-1 | [3] |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | [3] |

| IUPAC Name | 2-amino-3-thiophen-3-ylpropanoic acid | [3] |

| Synonyms | β-(3-Thienyl)-DL-alanine, DL-β-3-Thienylalanine | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Chirality | Racemic (DL mixture) | [3] |

Structural Analysis

The structure of 3-(3-Thienyl)-DL-alanine is central to its function. The thiophene ring's sulfur atom introduces a unique electronic character compared to a benzene ring, influencing hydrogen bonding capabilities, metal chelation, and metabolic stability. This makes it an invaluable tool for structure-activity relationship (SAR) studies, where researchers can systematically replace phenylalanine with this analog to probe receptor interactions or enhance resistance to enzymatic degradation by proteases.[5]

Part 2: Synthesis and Purification Strategies

Rationale for Method Selection

The diethyl acetamidomalonate pathway is chosen for its reliability and high yields. This approach builds the amino acid scaffold by alkylating a stabilized carbanion, providing a direct route to the desired product. The acetamido group serves as a masked amine, preventing unwanted side reactions and allowing for straightforward deprotection in the final step. This method is well-documented for analogous aryl-alanines and provides a clear, verifiable pathway to the target compound.[4][6]

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the synthesis of the DL-racemate.

Step 1: Alkylation of Diethyl Acetamidomalonate

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve diethyl acetamidomalonate (1.0 eq) in absolute ethanol.

-

Deprotonation: Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 1 hour. The ethoxide acts as a strong base to deprotonate the α-carbon of the malonate, forming a nucleophilic enolate.

-

Alkylation: Add 3-(chloromethyl)thiophene (1.05 eq) dropwise to the solution. Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the mixture with a slight excess of acetic acid. Remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated malonate.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolysis: Add the crude product from Step 1 to a round-bottom flask containing a 6M aqueous hydrochloric acid solution.

-

Reaction: Heat the mixture to reflux for 6-8 hours. This harsh acidic condition hydrolyzes both the ester groups and the acetamido group, yielding a dicarboxylic acid with a protonated amine.

-

Decarboxylation: The high temperature simultaneously promotes the decarboxylation of the geminal di-acid, releasing carbon dioxide and forming the final amino acid hydrochloride salt.

-

Isolation: Cool the solution and concentrate under reduced pressure to obtain the crude 3-(3-Thienyl)-DL-alanine hydrochloride.

Protocol: Purification by Recrystallization

Purity is paramount for any research or development application. Recrystallization is an effective method for purifying the final product.[7]

-

Dissolution: Dissolve the crude amino acid hydrochloride in a minimum amount of hot deionized water.

-

Neutralization: Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH ~6) by the slow addition of a base like dilute ammonium hydroxide or pyridine. The neutral zwitterionic form of the amino acid is least soluble at its isoelectric point.

-

Crystallization: Cool the solution slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the white crystalline solid by vacuum filtration. Wash the crystals with cold ethanol, followed by diethyl ether, to remove residual water and soluble impurities.

-

Drying: Dry the purified 3-(3-Thienyl)-DL-alanine under vacuum to a constant weight.

Part 3: Analytical Characterization

Rigorous analytical validation is a non-negotiable step to confirm the identity, purity, and structural integrity of the synthesized compound. This self-validating system ensures that the material used in subsequent experiments is precisely what it is intended to be.

Expected Analytical Data Summary

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to alanine backbone protons (α-H, β-H₂) and three distinct aromatic protons of the 3-substituted thiophene ring. | Structural Confirmation |

| ¹³C NMR | Resonances for carbonyl carbon, α-carbon, β-carbon, and five distinct thiophene ring carbons. | Structural Confirmation |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion at m/z ≈ 172.04. | Molecular Weight Verification |

| RP-HPLC | A single major peak with >98% purity. | Purity Assessment |

| FT-IR | Characteristic stretches for N-H (amine), C=O (acid), and C-S (thiophene) bonds. | Functional Group ID |

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecular structure. For 3-(3-Thienyl)-DL-alanine in a solvent like D₂O with acid, the expected proton signals would be:

-

Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm), exhibiting coupling patterns characteristic of a 3-substituted thiophene.

-

α-Proton: A triplet or doublet of doublets around 4.0 ppm, coupled to the adjacent β-protons.[8][9]

-

β-Protons: Two diastereotopic protons appearing as a multiplet around 3.3 ppm, coupled to the α-proton.

Methodology 2: High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically conducted using reversed-phase HPLC.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Detection: UV detector set to ~230-250 nm, where the thiophene ring exhibits strong absorbance.

-

Expected Outcome: A sharp, single peak representing the compound, with purity calculated from the peak area relative to any impurities.

Part 4: Applications in Drug Discovery and Chemical Biology

The true value of 3-(3-Thienyl)-DL-alanine is realized in its application. Its unique structure serves as a powerful tool for addressing common challenges in drug development.

Application 1: Strategic Peptide Modification

A primary application is the substitution of natural amino acids in peptide-based drug candidates. Replacing Phenylalanine with 3-(3-Thienyl)alanine can lead to several advantages:

-

Enhanced Proteolytic Stability: The unnatural side chain can hinder recognition by proteases, increasing the peptide's in vivo half-life.[5]

-

Modulation of Receptor Affinity: The different electronic and steric profile of the thiophene ring can alter binding interactions with target receptors or enzymes, potentially increasing potency or selectivity.[2]

-

Improved Pharmacokinetics: The thiophene moiety can change the overall lipophilicity and polarity of the peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5]

Application 2: Case Study - Development of Novel ACE Inhibitors

A compelling example of this molecule's potential is in the development of novel Angiotensin-Converting Enzyme (ACE) inhibitors. Research has demonstrated that the tripeptide 3-thienylalanine-ornithine-proline (TOP) is a potent antihypertensive agent.[10][11]

The mechanism is particularly insightful. Beyond the expected ACE inhibition, the thiophene ring itself contributes a secondary therapeutic action. It acts as an effective scavenger of free radicals, reducing oxidative stress.[12][13] This dual-action profile—simultaneously blocking the renin-angiotensin system and providing antioxidant effects—suggests it may offer superior cardiovascular protection compared to traditional ACE inhibitors like captopril.[12][13]

Application 3: Probing Enzyme Active Sites

As a structural analog of phenylalanine, 3-(3-thienyl)alanine can be used as a chemical probe in biochemical assays. For instance, the related 3-(2-thienyl)-L-alanine is a known competitive substrate for phenylalanine hydroxylase.[14] Similarly, 3-(3-thienyl)-DL-alanine can be employed in:

-

Competitive Binding Assays: To determine the binding affinity of other ligands by measuring their ability to displace it from an enzyme's active site.

-

Enzyme Kinetics Studies: To understand how the electronic differences between a thiophene and benzene ring affect substrate recognition and turnover rates.

-

Structural Biology: To co-crystallize with a target protein, providing high-resolution structural insights into active site architecture.

Conclusion

3-(3-Thienyl)-DL-alanine (CAS 3685-48-1) is far more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its unique combination of an amino acid scaffold and a bioisosteric thiophene ring provides a validated and versatile platform for enhancing the therapeutic properties of peptides and small molecules. From improving metabolic stability to introducing novel, dual-action pharmacological mechanisms, this compound offers a rich avenue for innovation. For researchers and drug developers, a deep technical understanding of its synthesis, characterization, and strategic application is essential for unlocking its full potential in the pursuit of next-generation therapeutics.

References

- The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. (n.d.). Google Cloud.

- 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363. (n.d.). PubChem.

- 3-(3-Benzothienyl)-L-alanine. (n.d.). Chem-Impex.

- Rao, P. N., Burdett, J. E., Jr, Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118–125.

- Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1987). ResearchGate.

- Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats. (2012). PubMed.

- The Role of Thienylalanine in Drug Discovery: A Manufacturer's Perspective. (2025). Google Cloud.

- Alanine Amino Acids: Properties, Function, Benefits, and Sources. (n.d.). Creative Peptides.

- Sulfur-containing angiotensin-converting enzyme inhibitor 3-thienylalanine-ornithyl-proline activates endothelial function and expression of genes involved in Renin-Angiotensin system. (2013). PubMed.

- Unlocking Peptide Potential with D-3-(3-Thienyl)-alanine. (n.d.). Google Cloud.

- Sulfur-Containing Angiotensin-Converting Enzyme Inhibitor 3-Thienylalanine-Ornithyl-Proline Activates Endothelial Function and Expression of Genes Involved in Renin-Angiotensin System | Request PDF. (2013). ResearchGate.

- dl-ALANINE. (n.d.). Organic Syntheses Procedure.

- Effects of a novel ACE inhibitor, 3-(3-thienyl)-l-alanyl-ornithyl-proline, on endothelial vasodilation and hepatotoxicity in l-NAME-induced hypertensive rats. (2016). PMC - NIH.

- 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase | Request PDF. (n.d.). ResearchGate.

- DL-Alanine(302-72-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Magnetic resonance spectroscopy — Revisiting the biochemical and molecular milieu of brain tumors. (2016). PMC - PubMed Central.

- L-Alanine(56-41-7) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Magnetic resonance spectroscopy — Revisiting the biochemical and molecular milieu of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]

- 10. Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of a novel ACE inhibitor, 3-(3-thienyl)-l-alanyl-ornithyl-proline, on endothelial vasodilation and hepatotoxicity in l-NAME-induced hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfur-containing angiotensin-converting enzyme inhibitor 3-thienylalanine-ornithyl-proline activates endothelial function and expression of genes involved in Renin-Angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Advent and Evolution of Thienyl-Substituted Amino Acids: A Technical Guide for Modern Drug Discovery

Introduction: Beyond the Canonical Twenty—The Rise of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery and peptide engineering, the twenty canonical amino acids, the fundamental building blocks of proteins, represent only the starting point. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool for sculpting peptides and small molecules with enhanced therapeutic properties.[1][2][3] These synthetically derived amino acids offer a vast and versatile chemical space, enabling researchers to overcome the inherent limitations of their natural counterparts, such as susceptibility to enzymatic degradation and limited conformational diversity.[4] Among the diverse classes of NPAAs, those bearing heterocyclic side chains have garnered significant attention for their ability to introduce unique electronic and steric properties, profoundly influencing molecular interactions and biological activity.[5]

This guide delves into the discovery, history, and evolving synthetic methodologies of a particularly influential class of NPAAs: the thienyl-substituted amino acids. Characterized by the presence of a thiophene ring in their side chain, these amino acids have carved a niche in medicinal chemistry, primarily as bioisosteres of phenylalanine and other aromatic amino acids.[6] We will explore the foundational discoveries driven by the concept of antimetabolites, trace the development of synthetic routes, and illuminate their contemporary applications in the design of novel therapeutics.

The Genesis: A Tale of Antimetabolites and Phenylalanine Antagonism

The story of thienyl-substituted amino acids begins in the mid-20th century, a period of burgeoning interest in the relationship between metabolites and their structural analogs, or "antimetabolites." The central hypothesis was that molecules mimicking the structure of essential metabolites could interfere with cellular processes, a concept with profound implications for antimicrobial and anticancer research.

A pivotal moment in this narrative was the identification of β-2-thienylalanine as a potent antagonist of phenylalanine.[5][7] In 1946, Karl Dittmer, Werner Herz, and J. S. Chambers at the University of Colorado published an improved synthesis of β-2-thienylalanine.[8] This work laid the groundwork for subsequent biological investigations. Shortly thereafter, the laboratory of Nobel laureate Vincent du Vigneaud provided crucial evidence that β-2-thienylalanine could inhibit the growth of microorganisms by competing with phenylalanine, effectively validating the antimetabolite theory in this context.[5] It was demonstrated that this inhibition could be reversed by the addition of excess phenylalanine, confirming a competitive mechanism.[9] These early studies established β-2-thienylalanine as a valuable tool for studying phenylalanine metabolism and as a lead structure for the development of agents that modulate biological pathways involving this essential amino acid.[10]

Following the interest in the 2-substituted isomer, Edward L. Bennett and Carl Niemann at the California Institute of Technology reported the synthesis of β-3-thienylalanine in 1948.[11] Their work was explicitly motivated by the desire to explore the structure-activity relationship of phenylalanine antagonists, demonstrating a systematic approach to the design of novel NPAAs.[11]

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of thienyl-substituted amino acids has evolved significantly since the initial reports. The early methods often relied on established procedures for amino acid synthesis, adapted for the introduction of the thienyl moiety.

Classical Malonic Ester Synthesis

A cornerstone of early amino acid synthesis, the malonic ester route was readily adapted for the preparation of thienylalanines. This approach typically involves the alkylation of a malonic ester derivative, such as diethyl acetamidomalonate, with a thienylmethyl halide. Subsequent hydrolysis and decarboxylation yield the desired amino acid.

Experimental Protocol: Synthesis of β-3-Thienyl-DL-alanine via Diethyl Acetamidomalonate [11]

-

Alkylation: Sodioacetamidomalonic ester is reacted with 3-thienyl bromide.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield β-3-thienyl-DL-alanine.

This method, while robust and reliable for producing racemic mixtures, has been largely supplemented by more advanced techniques that offer stereochemical control.

Enzymatic and Chiral Resolution

The demand for enantiomerically pure thienyl-substituted amino acids, crucial for their application in peptide synthesis and as chiral building blocks, has driven the development of stereoselective synthetic methods.[12]

-

Enzymatic Resolution: This technique involves the use of enzymes that selectively act on one enantiomer of a racemic mixture. For instance, a racemic mixture of a thienylalanine derivative can be subjected to an enzyme that specifically hydrolyzes the L-amino acid ester, allowing for the separation of the unreacted D-enantiomer.[13]

-

Chiral Resolving Agents: Another common approach is the use of chiral resolving agents, such as chiral tartaric acid derivatives, to form diastereomeric salts with the racemic amino acid.[14] These diastereomers exhibit different solubilities, enabling their separation by fractional crystallization.

Modern Synthetic Approaches

Contemporary organic synthesis offers a diverse toolkit for the preparation of thienyl-substituted amino acids, including:

-

Asymmetric Synthesis: The use of chiral catalysts and auxiliaries allows for the direct synthesis of enantiomerically enriched thienyl-substituted amino acids.

-

Biocatalysis: Engineered enzymes and whole-cell systems are increasingly employed for the stereoselective synthesis of these compounds, offering environmentally friendly and highly efficient routes.[15] For example, transaminases can be used to convert α-keto acids into the corresponding L-amino acids with high enantiomeric purity.

Below is a diagram illustrating the historical and methodological evolution of thienyl-substituted amino acid synthesis.

Caption: Evolution of synthetic methodologies for thienyl-substituted amino acids.

Applications in Medicinal Chemistry and Peptide Design

The unique structural and electronic properties of the thienyl group have made these amino acids valuable assets in medicinal chemistry and peptide science.[16]

Bioisosteric Replacement of Phenylalanine

The thiophene ring is a well-established bioisostere of the phenyl ring.[6] Replacing phenylalanine with thienylalanine in a peptide or small molecule can modulate its pharmacological properties in several ways:

-

Enhanced Binding Affinity: The sulfur atom in the thiophene ring can participate in unique interactions, such as hydrogen bonding and metal coordination, which are not possible with a phenyl ring.[5] The aromatic nature of the thienyl group also allows for π-stacking interactions.[5]

-

Improved Metabolic Stability: The introduction of a non-natural amino acid can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[4][13]

-

Altered Pharmacokinetic Profile: The polarity and lipophilicity of a molecule can be fine-tuned by the incorporation of a thienyl moiety, potentially improving properties such as membrane permeability and oral bioavailability.

Thienyl-Substituted Amino Acids in Peptide Therapeutics

The incorporation of thienyl-substituted amino acids into peptide sequences is a strategic approach to enhance their therapeutic potential.[8][13] For example, β-2-thienyl-L-alanine is an essential component in the synthesis of Icatibant, a drug used for the treatment of hereditary angioedema.[14]

The table below summarizes the key properties and applications of common thienyl-substituted amino acids.

| Amino Acid Derivative | Key Features | Primary Applications |

| β-(2-Thienyl)-alanine | Phenylalanine antagonist; bioisostere of phenylalanine. | Foundational tool in antimetabolite research; building block for peptide drugs (e.g., Icatibant).[7][14] |

| β-(3-Thienyl)-alanine | Isomer of 2-thienylalanine with different electronic and steric profile. | Used to probe structure-activity relationships in peptide design.[11][12] |

| (S)-3-Thienylglycine | A non-proteinogenic amino acid with a thienyl group directly attached to the α-carbon. | Used as a chiral building block in pharmaceutical synthesis and as a ligand in affinity chromatography. |

| Fmoc-protected derivatives | Ready-to-use building blocks for solid-phase peptide synthesis (SPPS). | Streamline the incorporation of thienyl-substituted amino acids into peptide chains.[8] |

Conclusion and Future Outlook

From their origins in the fundamental exploration of metabolite-antimetabolite relationships to their current role as sophisticated tools in drug design, thienyl-substituted amino acids have had a significant impact on chemical biology and medicinal chemistry. The pioneering work of researchers in the 1940s, who first synthesized and characterized these compounds, paved the way for their use in a wide range of applications, from elucidating biochemical pathways to forming the core of modern therapeutics.

The continued development of novel synthetic methodologies, particularly in the areas of asymmetric synthesis and biocatalysis, will undoubtedly make a wider array of thienyl-substituted amino acids more accessible. As our understanding of the intricate interplay between molecular structure and biological function deepens, these versatile building blocks will continue to empower researchers to design the next generation of potent, selective, and stable therapeutic agents.

References

- Dittmer, K., Herz, W., & Chambers, J. S. (1946). An improved synthesis of beta-2-thienylalanine. Journal of Biological Chemistry, 166(2), 541-543.

- Ferger, M. F., & du Vigneaud, V. (1949). The antiphenylalanine effect of beta-2-thienylalanine for the rat. Journal of Biological Chemistry, 179(1), 61-65.

- Bennett, E. L., & Niemann, C. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(7), 2610-2611.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-2-(2-Thienyl)-glycine: Synthesis, Properties, and Applications in Pharmaceuticals and Biotechnology. Retrieved from [Link]

- Rao, P. N., Burdett, J. E., Jr., Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125.

-

(n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Retrieved from [Link]

- Barger, G., & Easson, A. P. T. (1938). 399. Synthesis of β-2-thienylalanine and of β-2-thienylethylamine. Journal of the Chemical Society (Resumed), 2100-2103.

-

(n.d.). The Chemistry of D-3-(3-Thienyl)-alanine: Properties and Synthesis Insights. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1994). Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use. EP0581250A2.

- Choudhary, A., & Raines, R. T. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.

-

Wikipedia. (n.d.). β-2-Thienylalanine. Retrieved from [Link]

- Hanmi Science Co., Ltd. (2018). Method for preparing thienyl alanine having optical activity. US20180290996A1.

- de la F., G., & de la F., G. (1975). beta-2-Thienyl-DL-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Society Transactions, 3(2), 347-349.

-

Biology Stack Exchange. (2013). Why does beta-2-Thienylalanine inhibit bacterial growth?. Retrieved from [Link]

-

(n.d.). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase. Retrieved from [Link]

- T., H., et al. (2017). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 42(3), 116-121.

-

(n.d.). Optimizing Peptide Synthesis: The Advantage of Thienyl-Substituted Amino Acids. Retrieved from [Link]

-

(n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]

-

(n.d.). The Science Behind Thienyl Amino Acids in Peptide Design. Retrieved from [Link]

- Dunn, F. W., Ravel, J. M., & Shive, W. (1956). Inhibition studies with peptides of thienylalanine and phenylalanine. The Journal of biological chemistry, 219(2), 809–822.

-

(n.d.). The Role of Thienylalanine in Drug Discovery: A Manufacturer's Perspective. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of amino acids and related compounds. 29. Synthesis and hypolipidemic activities of 5-thienyl-4-oxazoleacetic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved from [Link]

-

ACS Chemical Biology. (2018). Thienyl-Substituted α-Ketoamide: A Less Hydrophobic Reactive Group for Photo-Affinity Labeling. Retrieved from [Link]

- Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 217, 113353.

-

MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]

-

MDPI. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

- Hatanaka, Y., et al. (2013). Selective adsorption of immunoglobulin G and immunoglobulin M from plasma without adsorption of fibrinogen by using thienyl amino acids as ligands.

-

Chemistry For Everyone. (2025). How Is Glycine Synthesized?. Retrieved from [Link]

-

RSC Publishing. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

-

Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]

-

PMC. (n.d.). Biosynthesis of 3-thia-α-amino acids on a carrier peptide. Retrieved from [Link]

-

PMC. (n.d.). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). List of benzimidazole opioids. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Synthesis and Physiological Effects of [beta]-3-Thienylalanine - Roger Goodwin Garst - Google Books [books.google.com]

- 3. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antiphenylalanine effect of beta-2-thienylalanine for the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]

- 7. An improved synthesis of beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]